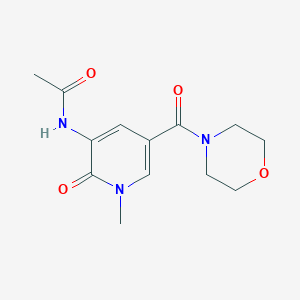

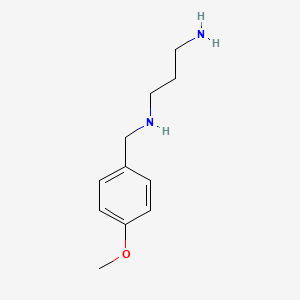

![molecular formula C14H11N3O3 B2883217 5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-62-4](/img/structure/B2883217.png)

5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-b]pyridine core, which is a type of heterocyclic compound . This core is substituted with a 4-hydroxyphenyl group (a phenol), a methyl group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[4,5-b]pyridine ring system, along with the phenol, methyl, and carboxylic acid substituents . The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The phenol group could engage in reactions typical of phenols, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid and phenol groups would likely make the compound capable of forming hydrogen bonds, which could influence its solubility and boiling point .Aplicaciones Científicas De Investigación

Antituberculotic Activity

Research by Bukowski and Janowiec (1996) explored derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, which share a core structure with the compound . Their study synthesized various derivatives including amides, nitriles, and hydrazones, and investigated their antituberculotic activity, providing insights into the potential use of similar compounds in combating tuberculosis (Bukowski & Janowiec, 1996).

Photocatalytic Activities

A study by Xue et al. (2021) on coordination polymers based on a pyridinephenyl bifunctional ligand showcased the luminescence sensing and photocatalytic activities of these compounds. Although the core structure differs, the research highlights the potential of imidazo[4,5-b]pyridine derivatives in environmental applications, such as the degradation of pollutants (Xue et al., 2021).

Synthetic Methods Development

Crawforth and Paoletti (2009) described a one-pot synthesis method for imidazo[1,5-a]pyridines starting from carboxylic acids, which could be relevant for synthesizing derivatives of the compound . This research contributes to the development of more efficient and versatile synthetic routes in medicinal chemistry (Crawforth & Paoletti, 2009).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that imidazo[4,5-b]pyridine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been associated with various biochemical activities , indicating that they may influence multiple pathways.

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors could potentially influence the action of compounds synthesized through similar methods.

Propiedades

IUPAC Name |

5-(4-hydroxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-7-15-12-10(14(19)20)6-11(17-13(12)16-7)8-2-4-9(18)5-3-8/h2-6,18H,1H3,(H,19,20)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESUHCVVGMSBNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

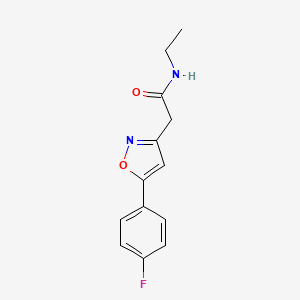

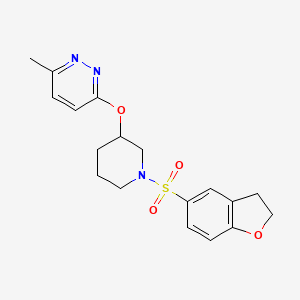

![2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2883136.png)

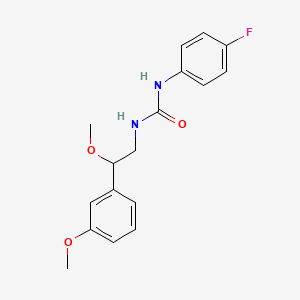

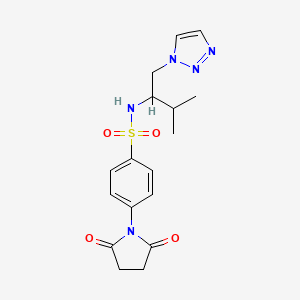

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B2883137.png)

![[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

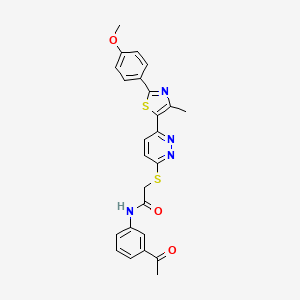

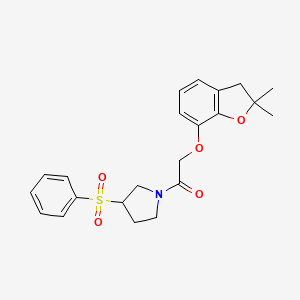

![N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide](/img/structure/B2883144.png)

![N-[(E)-(5-imino-3-methyl-1-phenylpyrazol-4-ylidene)amino]-2,3-dimethylaniline](/img/structure/B2883145.png)

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2883155.png)